(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butoxycarbonyl anhydride as a reagent and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can be advantageous in industrial settings due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine form of the pyrrolidine derivative.
Scientific Research Applications
(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthetic transformations. The fluorine atom can influence the compound’s reactivity and binding properties through electronic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-(tert-Butoxycarbonyl)-3-chloropyrrolidine-2-carboxylic acid
- (2S,3S)-1-(tert-Butoxycarbonyl)-3-bromopyrrolidine-2-carboxylic acid
Uniqueness
The presence of the fluorine atom in (2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro- and bromo-substituted counterparts .
Properties
Molecular Formula |
C10H16FNO4 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(2S,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |
InChI Key |
BUNHNBQISAFFOR-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F |
Origin of Product |
United States |
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